molecular formula C17H20N2O4S B7710986 2-(N-benzylmethylsulfonamido)-N-(2-methoxyphenyl)acetamide

2-(N-benzylmethylsulfonamido)-N-(2-methoxyphenyl)acetamide

Cat. No. B7710986
M. Wt: 348.4 g/mol
InChI Key: XFWKTLWLBYEJEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-benzylmethylsulfonamido)-N-(2-methoxyphenyl)acetamide, also known as BMSMA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. BMSMA belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, BMSMA has been found to exhibit unique properties that make it a promising candidate for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 2-(N-benzylmethylsulfonamido)-N-(2-methoxyphenyl)acetamide is still under investigation. However, studies have suggested that 2-(N-benzylmethylsulfonamido)-N-(2-methoxyphenyl)acetamide may exert its therapeutic effects by inhibiting various enzymes and signaling pathways involved in disease progression. 2-(N-benzylmethylsulfonamido)-N-(2-methoxyphenyl)acetamide has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(N-benzylmethylsulfonamido)-N-(2-methoxyphenyl)acetamide has been found to exhibit various biochemical and physiological effects. Studies have shown that 2-(N-benzylmethylsulfonamido)-N-(2-methoxyphenyl)acetamide can induce cell cycle arrest and apoptosis in cancer cells. 2-(N-benzylmethylsulfonamido)-N-(2-methoxyphenyl)acetamide has also been found to inhibit the growth of various bacteria and fungi. In addition, 2-(N-benzylmethylsulfonamido)-N-(2-methoxyphenyl)acetamide has been found to exhibit anti-inflammatory properties and can reduce inflammation in animal models of rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

2-(N-benzylmethylsulfonamido)-N-(2-methoxyphenyl)acetamide has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and can be easily purified. 2-(N-benzylmethylsulfonamido)-N-(2-methoxyphenyl)acetamide is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, one limitation of 2-(N-benzylmethylsulfonamido)-N-(2-methoxyphenyl)acetamide is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 2-(N-benzylmethylsulfonamido)-N-(2-methoxyphenyl)acetamide. One area of interest is the development of 2-(N-benzylmethylsulfonamido)-N-(2-methoxyphenyl)acetamide derivatives with improved solubility and pharmacokinetic properties. Another area of research is the identification of the specific enzymes and signaling pathways targeted by 2-(N-benzylmethylsulfonamido)-N-(2-methoxyphenyl)acetamide. This information can help in the development of more targeted therapies for various diseases. Finally, further studies are needed to evaluate the safety and efficacy of 2-(N-benzylmethylsulfonamido)-N-(2-methoxyphenyl)acetamide in preclinical and clinical trials.

Synthesis Methods

2-(N-benzylmethylsulfonamido)-N-(2-methoxyphenyl)acetamide can be synthesized through a simple and efficient method using readily available starting materials. The synthesis involves the reaction of N-benzylmethylsulfonamide and 2-methoxyphenylacetyl chloride in the presence of a base such as triethylamine. The product obtained is then purified using column chromatography to obtain pure 2-(N-benzylmethylsulfonamido)-N-(2-methoxyphenyl)acetamide.

Scientific Research Applications

2-(N-benzylmethylsulfonamido)-N-(2-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its use as an anticancer agent. Studies have shown that 2-(N-benzylmethylsulfonamido)-N-(2-methoxyphenyl)acetamide can induce apoptosis in cancer cells and inhibit tumor growth. 2-(N-benzylmethylsulfonamido)-N-(2-methoxyphenyl)acetamide has also been found to exhibit anti-inflammatory properties and can be used for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-[benzyl(methylsulfonyl)amino]-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-23-16-11-7-6-10-15(16)18-17(20)13-19(24(2,21)22)12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWKTLWLBYEJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[benzyl(methylsulfonyl)amino]-N-(2-methoxyphenyl)acetamide

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